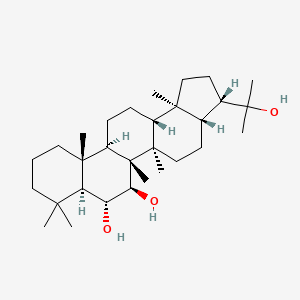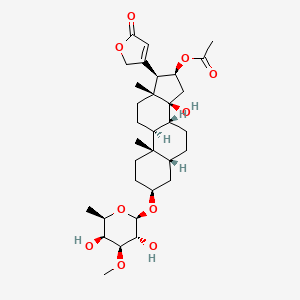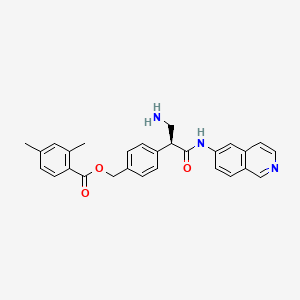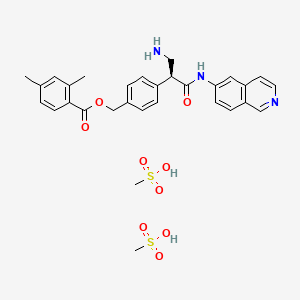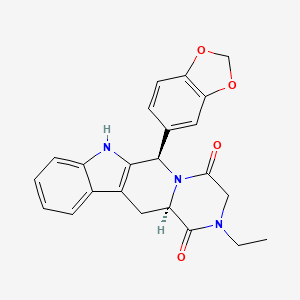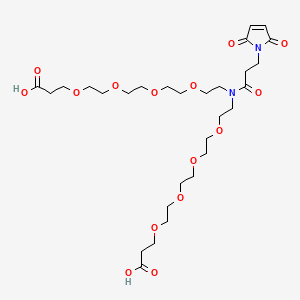
N-Mal-N-bis(PEG4-acid)
概要
説明
作用機序
Target of Action
N-Mal-N-bis(PEG4-acid) is a branched PEG derivative with two terminal carboxylic acids and a maleimide (Mal) group . The primary targets of this compound are molecules containing sulfhydryl groups and primary amino groups .
Mode of Action
The maleimide (Mal) group of N-Mal-N-bis(PEG4-acid) specifically reacts with sulfhydryl groups to form a stable thioether linkage when the pH is between 6.5 and 7.5 . On the other hand, the terminal carboxylic acids can conjugate with amine-containing molecules in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .
Biochemical Pathways
The biochemical pathways affected by N-Mal-N-bis(PEG4-acid) are primarily those involving proteins or other biomolecules with sulfhydryl groups and primary amino groups . The compound enables the connection of these biomolecules through the formation of stable thioether and amide bonds .
Pharmacokinetics
The presence of peg units in the compound is known to increase the aqueous solubility , which could potentially enhance its bioavailability.
Result of Action
The result of N-Mal-N-bis(PEG4-acid)'s action is the formation of stable thioether and amide bonds with target biomolecules . This enables the connection of these biomolecules, which could be crucial in various biochemical processes and applications, including drug delivery .
Action Environment
The action of N-Mal-N-bis(PEG4-acid) is influenced by the pH of the environment. The formation of a stable thioether linkage with sulfhydryl groups occurs specifically when the pH is between 6.5 and 7.5 . Additionally, the compound’s solubility and stability could be affected by the temperature and the presence of solvents such as DMSO, DCM, and DMF .
生化学分析
Biochemical Properties
N-Mal-N-bis(PEG4-acid) plays a crucial role in biochemical reactions as a linker for bio-conjugation. It interacts with enzymes, proteins, and other biomolecules through its functional groups. The maleimide group of N-Mal-N-bis(PEG4-acid) reacts with thiol groups on proteins, forming a stable thioether bond . This interaction is essential for the conjugation of antibodies, peptides, and other biomolecules, facilitating the creation of antibody-drug conjugates (ADCs) and other bioconjugates . The carboxylic acid groups can react with primary amino groups on proteins, forming stable amide bonds, further enhancing its utility in bio-conjugation .
Cellular Effects
N-Mal-N-bis(PEG4-acid) influences various cellular processes by facilitating the targeted delivery of therapeutic agents. When used in the synthesis of ADCs, N-Mal-N-bis(PEG4-acid) enables the selective targeting of cancer cells, leading to the internalization of the conjugate and subsequent release of the cytotoxic drug . This targeted approach minimizes off-target effects and enhances the efficacy of the therapeutic agent. Additionally, N-Mal-N-bis(PEG4-acid) can impact cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of conjugated biomolecules .
Molecular Mechanism
The molecular mechanism of N-Mal-N-bis(PEG4-acid) involves its ability to form stable covalent bonds with biomolecules. The maleimide group reacts with thiol groups on proteins, forming a thioether bond that is resistant to hydrolysis . This stable bond ensures the integrity of the conjugate in biological environments. The carboxylic acid groups of N-Mal-N-bis(PEG4-acid) can form amide bonds with primary amino groups on proteins, further stabilizing the conjugate . These interactions enable the precise targeting and delivery of therapeutic agents, enhancing their efficacy and reducing off-target effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Mal-N-bis(PEG4-acid) can change over time due to its stability and degradation properties. N-Mal-N-bis(PEG4-acid) is generally stable under standard storage conditions, but its stability can be influenced by factors such as temperature, pH, and the presence of reactive species . Over time, the compound may undergo degradation, leading to a reduction in its bio-conjugation efficiency. Long-term studies have shown that N-Mal-N-bis(PEG4-acid) maintains its stability and functionality in both in vitro and in vivo settings, making it a reliable linker for bio-conjugation .
Dosage Effects in Animal Models
The effects of N-Mal-N-bis(PEG4-acid) vary with different dosages in animal models. At lower dosages, N-Mal-N-bis(PEG4-acid) effectively facilitates the targeted delivery of therapeutic agents without causing significant toxicity . At higher dosages, there may be threshold effects, leading to potential toxic or adverse effects. Studies have shown that the optimal dosage of N-Mal-N-bis(PEG4-acid) depends on the specific application and the therapeutic agent being delivered . Careful dosage optimization is essential to maximize the efficacy and minimize the toxicity of the conjugate.
Metabolic Pathways
N-Mal-N-bis(PEG4-acid) is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The maleimide group of N-Mal-N-bis(PEG4-acid) can react with thiol-containing enzymes, modulating their activity and influencing metabolic flux . Additionally, the carboxylic acid groups can interact with enzymes involved in amide bond formation, further impacting metabolic pathways . These interactions can lead to changes in metabolite levels and overall cellular metabolism, highlighting the importance of N-Mal-N-bis(PEG4-acid) in biochemical processes.
Transport and Distribution
The transport and distribution of N-Mal-N-bis(PEG4-acid) within cells and tissues are influenced by its interactions with transporters and binding proteins. N-Mal-N-bis(PEG4-acid) can be transported across cell membranes through endocytosis, facilitated by its conjugation to biomolecules . Once inside the cell, N-Mal-N-bis(PEG4-acid) can interact with binding proteins, influencing its localization and accumulation within specific cellular compartments . These interactions are crucial for the targeted delivery of therapeutic agents and the modulation of cellular functions.
Subcellular Localization
N-Mal-N-bis(PEG4-acid) exhibits specific subcellular localization, which can impact its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, N-Mal-N-bis(PEG4-acid) conjugates can be targeted to lysosomes for the release of cytotoxic drugs in ADCs . The subcellular localization of N-Mal-N-bis(PEG4-acid) is essential for its role in targeted therapy, ensuring the precise delivery and release of therapeutic agents within the cell.
準備方法
The synthesis of N-Mal-N-bis(PEG4-acid) involves several steps. One common method includes the reaction of tartaric acid with amides through a one-pot procedure under heat treatment . This method is advantageous due to its simplicity and cost-effectiveness. Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring high purity and yield .
化学反応の分析
N-Mal-N-bis(PEG4-acid) undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction often involves nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with thiols can lead to the formation of stable thiosuccinimides .
科学的研究の応用
N-Mal-N-bis(PEG4-acid) has a wide range of applications in scientific research:
Chemistry: It is used as a linker in the synthesis of complex molecules.
Biology: The compound is employed in bioconjugation techniques to modify proteins and peptides.
Medicine: It is used in the development of drug delivery systems and targeted therapies.
類似化合物との比較
Similar compounds to N-Mal-N-bis(PEG4-acid) include other maleimide derivatives such as N-ethylmaleimide and 3,4-disubstituted maleimides . What sets N-Mal-N-bis(PEG4-acid) apart is its unique structure, which allows for specific bioconjugation reactions and its versatility in various applications .
特性
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl-[3-(2,5-dioxopyrrol-1-yl)propanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48N2O15/c32-25(3-6-31-26(33)1-2-27(31)34)30(7-11-41-15-19-45-23-21-43-17-13-39-9-4-28(35)36)8-12-42-16-20-46-24-22-44-18-14-40-10-5-29(37)38/h1-2H,3-24H2,(H,35,36)(H,37,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUVDGNGWRGLFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)N(CCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48N2O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901105139 | |
| Record name | 4,7,10,13,19,22,25,28-Octaoxa-16-azahentriacontanedioic acid, 16-[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901105139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
664.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2100306-52-1 | |
| Record name | 4,7,10,13,19,22,25,28-Octaoxa-16-azahentriacontanedioic acid, 16-[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2100306-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,10,13,19,22,25,28-Octaoxa-16-azahentriacontanedioic acid, 16-[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901105139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


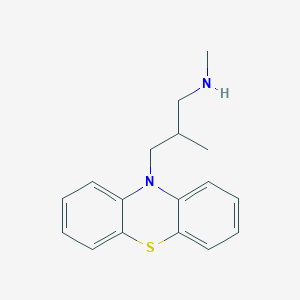

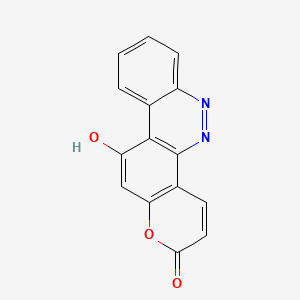
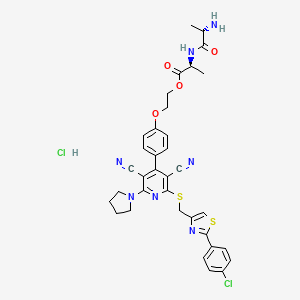
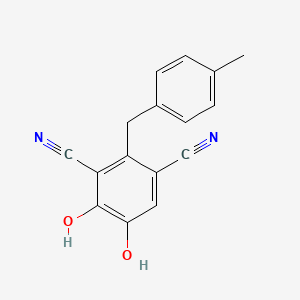
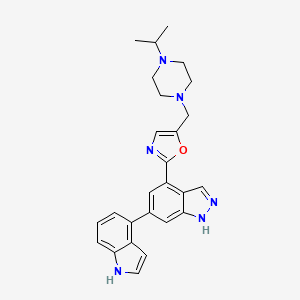
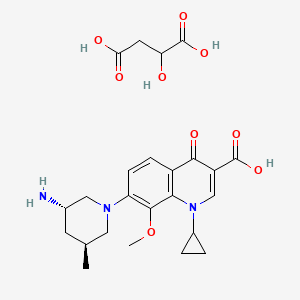
![4-[(7R)-5-methoxy-2,2-dimethyl-7,8-dihydro-6H-pyrano[3,2-g]chromen-7-yl]benzene-1,3-diol](/img/structure/B609529.png)
